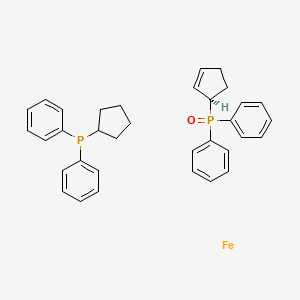

1,1'-Bis(diphenylphosphino)ferrocene monooxide

Description

1,1'-Bis(diphenylphosphino)ferrocene monooxide is a derivative of the well-known ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf), where one phosphorus atom is oxidized to a phosphine oxide (P=O). This modification alters its electronic and steric properties, impacting its coordination chemistry and catalytic applications. The parent compound (dppf) is a bidentate ligand widely used in transition-metal catalysis due to its strong electron-donating ability and ferrocene-based redox activity . Oxidation to the monooxide introduces a polar P=O group, reducing electron density at the remaining phosphorus center, which can influence metal-ligand interactions and catalytic performance.

Properties

IUPAC Name |

[[(1R)-cyclopent-2-en-1-yl]-phenylphosphoryl]benzene;cyclopentyl(diphenyl)phosphane;iron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17OP.C17H19P.Fe/c18-19(17-13-7-8-14-17,15-9-3-1-4-10-15)16-11-5-2-6-12-16;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h1-7,9-13,17H,8,14H2;1-6,9-12,17H,7-8,13-14H2;/t17-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSOZGDGXMVXGC-RMRYJAPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CC(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C[C@H](C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36FeOP2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1'-Bis(diphenylphosphino)ferrocene monooxide typically involves multiple steps, starting with the preparation of the cyclopentyl and phenylphosphoryl intermediates. These intermediates are then reacted with iron salts under controlled conditions to form the final compound. Common reagents used in these reactions include cyclopentadiene, phenylphosphoryl chloride, and iron(III) chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps for purification and quality control. Techniques such as crystallization, distillation, and chromatography are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1'-Bis(diphenylphosphino)ferrocene monooxide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized phosphorus species.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phosphorus compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include oxidized and reduced phosphorus species, as well as substituted derivatives with various functional groups .

Scientific Research Applications

Catalysis

Role in Cross-Coupling Reactions

1,1'-Bis(diphenylphosphino)ferrocene monooxide is primarily utilized as a ligand in catalytic systems, enhancing the efficiency of reactions such as the Suzuki-Miyaura cross-coupling reaction. Research indicates that the oxidation of this diphosphine to its monoxide form accelerates the transmetalation step in these reactions. This transformation is crucial for synthesizing biaryl compounds from arylboronic acids and halides .

Case Study: Suzuki-Miyaura Reaction

A study demonstrated that using diphosphine monoxide significantly improved the reaction kinetics compared to its diphosphine counterpart. The optimal conditions involved a specific ratio of base to arylboronic acid, maximizing the formation of key intermediates necessary for efficient transmetalation .

Material Science

Development of Functional Materials

The unique electronic properties of this compound make it suitable for developing advanced materials. It has been employed in synthesizing conductive polymers and nanocomposites, which are essential for applications in organic electronics and photonics. The ferrocene core provides stability and tunability to these materials, enabling precise control over their electronic characteristics .

Data Table: Properties of Conductive Polymers

| Property | Value |

|---|---|

| Conductivity | Varies with doping |

| Stability | High |

| Thermal Decomposition | Above 300 °C |

Organometallic Chemistry

Synthesis of Organometallic Complexes

In organometallic chemistry, this compound serves as a pivotal ligand for synthesizing various metal complexes. These complexes are instrumental in studying reaction mechanisms and developing new synthetic pathways. The ability to form stable complexes with transition metals enhances the understanding of catalysis and reactivity patterns .

Pharmaceutical Development

Potential in Drug Design

The compound is being explored for its potential in drug design, particularly in creating metal-based therapeutics that target specific biological pathways. Its unique structure allows for the incorporation of metal ions that can interact with biological molecules, paving the way for innovative treatments .

Case Study: Metal-Based Drugs

Recent investigations have highlighted the effectiveness of metal complexes containing diphosphine monoxide in targeting cancer cells. These studies indicate that such compounds exhibit selective cytotoxicity towards tumor cells while sparing normal cells .

Electrochemistry

Applications in Sensors and Batteries

The redox properties of this compound are exploited in electrochemical applications. It has been utilized in developing sensors for detecting various analytes due to its high sensitivity. Additionally, its incorporation into battery systems has shown promise in enhancing performance and stability through improved charge transfer processes .

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Redox Potential | +0.5 V vs SCE |

| Stability | High |

| Application | Sensors, Batteries |

Mechanism of Action

The mechanism of action of 1,1'-Bis(diphenylphosphino)ferrocene monooxide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Bis(phosphino)ferrocene Derivatives

Structural and Electronic Differences

The table below compares key structural and physical properties of 1,1'-Bis(diphenylphosphino)ferrocene monooxide with analogous bis(phosphino)ferrocene compounds:

*Estimated based on parent compound.

Key Observations:

- However, the remaining P(III) center retains some donor capability, enabling unique ligand-metal interactions.

- Steric Profiles: Derivatives with bulky substituents (e.g., t-butyl, cyclohexyl) exhibit increased steric hindrance, which can stabilize metal centers but may slow reaction kinetics. The monooxide’s phenyl groups offer moderate steric protection while maintaining π-interaction capabilities .

- Redox Activity: The ferrocene backbone in dppf and its derivatives enables redox-switchable behavior, critical in hydrogenase model complexes . Oxidation to the monooxide may perturb this redox activity, though this remains understudied.

Catalytic and Coordination Chemistry

- Parent Compound (dppf) : Widely used in palladium-catalyzed cross-coupling reactions (e.g., biaryl synthesis) due to its ability to stabilize Pd(0) and Pd(II) intermediates . It also forms bioinspired diiron complexes mimicking [FeFe]-hydrogenases .

- Monooxide Derivative: The P=O group may reduce catalytic efficiency in electron-demanding reactions but could enhance stability in oxidative conditions. Preliminary studies suggest utility in tailored catalytic systems where moderate electron donation is advantageous.

- Bulky Analogues: 1,1'-Bis(di-t-butylphosphino)ferrocene and dicyclohexyl derivatives are preferred in reactions requiring steric protection of metal centers, such as olefin polymerization or asymmetric catalysis .

Biological Activity

1,1'-Bis(diphenylphosphino)ferrocene monooxide (dppfO) is a phosphine oxide derived from the well-known bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf). This compound has garnered attention due to its unique biological activities and potential applications in medicinal chemistry. The following sections will explore its biological activity, including its mechanisms of action, case studies, and detailed research findings.

The biological activity of dppfO is primarily attributed to its role as a ligand in various metal-catalyzed reactions and its interactions with biological systems. Notably, dppfO has been shown to influence the transmetalation step in Suzuki-Miyaura cross-coupling reactions, which are crucial for synthesizing complex organic molecules. Research indicates that the oxidation of dppf to dppfO can enhance the efficiency of these reactions by stabilizing key intermediates and facilitating faster reaction kinetics .

Inhibition of Bacterial Biofilm Formation

Recent studies have demonstrated that dppfO exhibits significant antibacterial properties. For instance, it has been shown to decrease pyocyanin biosynthesis and biofilm formation in Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics. The minimum inhibitory concentration (MIC) for dppfO against this bacterium was found to be notably lower than that of other tested compounds, indicating its potential as an antibacterial agent .

Case Study 1: Antiviral Activity Against HIV-1

A notable study investigated the antiviral properties of a gold(I) complex derived from dppfO in the context of HIV-1. The complex exhibited a significant inhibition rate of 83% at a concentration of 10 µg/mL. This study highlighted the potential of dppfO derivatives in developing virostatic agents that could minimize drug-drug interactions commonly associated with traditional antiviral therapies .

Case Study 2: Antifungal Properties

In another study focusing on antifungal activity, dppfO was tested against various fungal strains including Candida albicans and Candida glabrata. The results indicated that dppfO complexes displayed MIC values in the low micromolar range, outperforming many standard antifungal agents. This suggests that dppfO could serve as a promising candidate for antifungal drug development .

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target Organism | MIC (µM) | Notes |

|---|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | <10 | Inhibits pyocyanin production and biofilm formation |

| Antiviral | HIV-1 | 10 | Significant inhibition of virus infectivity |

| Antifungal | Candida albicans | <5 | Lower MIC compared to standard antifungals |

| Antifungal | Candida glabrata | <5 | Effective against resistant strains |

Conclusion from Research Studies

Research indicates that this compound possesses diverse biological activities that make it a valuable compound in medicinal chemistry. Its ability to inhibit bacterial biofilm formation and exhibit antiviral and antifungal properties suggests potential applications in treating infections caused by resistant pathogens. Further studies are warranted to fully elucidate its mechanisms and optimize its efficacy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.